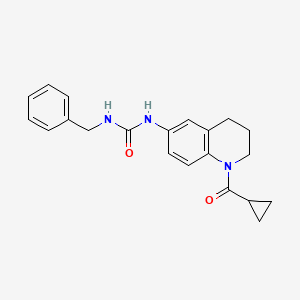

1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a complex organic compound. It contains several functional groups, including a benzyl group, a cyclopropanecarbonyl group, a tetrahydroquinolin group, and a urea group .

Molecular Structure Analysis

The compound contains a total of 52 bonds, including 29 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also has 1 three-membered ring, 3 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical for its functional groups. For example, the benzyl group might undergo free radical bromination, nucleophilic substitution, or oxidation .Wissenschaftliche Forschungsanwendungen

Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives

A study by Elkholy and Morsy (2006) demonstrates the synthesis of tetrahydropyrimido [4,5-b]-quinoline derivatives, highlighting the potential of compounds like 1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea for antimicrobial activities. The research emphasizes the reactivity of certain quinoline derivatives towards various reagents and their subsequent application in creating compounds with possible antimicrobial properties (Elkholy & Morsy, 2006).

Novel Urea and Bis-urea Derivatives

Perković et al. (2016) synthesized and evaluated novel urea and bis-urea primaquine derivatives, focusing on their antiproliferative screening against various cancer cell lines. The study provides insight into the synthesis of urea derivatives, including those similar to the structure of interest, and their potential application in developing anticancer agents (Perković et al., 2016).

Synthesis and Characterization of Naphthalimide Derivatives

Marinov et al. (2019) explored the synthesis, structural characterization, and cytotoxic activity of 1,8-Naphthalimide derivatives with non-protein amino acids, aiming at evaluating their potential as anticancer agents. This research underscores the importance of structural modification and characterization in developing compounds with targeted biological activities, which is relevant for the understanding and application of compounds like this compound (Marinov et al., 2019).

Superacidic Activation and Electrophilic Reactions

Koltunov et al. (2002) investigated the superacidic activation of isoquinolinols and their electrophilic reactions, providing insights into the reaction mechanisms under strongly acidic conditions. This study is pertinent to understanding the chemical behavior and potential synthetic pathways involving compounds like "this compound" under specific conditions (Koltunov et al., 2002).

Eigenschaften

IUPAC Name |

1-benzyl-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c25-20(16-8-9-16)24-12-4-7-17-13-18(10-11-19(17)24)23-21(26)22-14-15-5-2-1-3-6-15/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNRFFIZSVSEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)

![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)

![methyl 7-({7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B2743682.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)

![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)